molecular formula C10H22N2 B6332406 2-Methyl-1-(3-methylbutyl)piperazine CAS No. 1226017-80-6

2-Methyl-1-(3-methylbutyl)piperazine

Cat. No.: B6332406
CAS No.: 1226017-80-6
M. Wt: 170.30 g/mol
InChI Key: PEZCGMPPLNBFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(3-methylbutyl)piperazine is an organic compound with the molecular formula C10H22N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 2-methyl group and a 3-methylbutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylbutyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of solid-phase synthesis and photocatalytic methods has been explored to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylbutyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

2-Methyl-1-(3-methylbutyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-methylbutyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, known for its use as an anthelminthic.

    1-Methylpiperazine: A simpler derivative with one methyl group.

    1-(3-Methylbutyl)piperazine: Similar structure but lacks the 2-methyl group.

Uniqueness

2-Methyl-1-(3-methylbutyl)piperazine is unique due to the presence of both a 2-methyl group and a 3-methylbutyl group on the piperazine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .

Properties

IUPAC Name

2-methyl-1-(3-methylbutyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)4-6-12-7-5-11-8-10(12)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZCGMPPLNBFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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